molecular formula C20H19N3O3 B2981556 4-(Naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid CAS No. 1026767-32-7

4-(Naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

Cat. No.: B2981556
CAS No.: 1026767-32-7
M. Wt: 349.39
InChI Key: HWZYREONJXVZEN-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is a complex organic compound that features a naphthalene ring, a pyridine ring, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthalene and pyridine intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of flow chemistry allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more sustainable and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form alcohol derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

4-(Naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Similar Compounds

    4-(Naphthalen-2-ylamino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid: Similar structure but with a pyridine ring at a different position.

    4-(Naphthalen-1-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid: Similar structure but with a naphthalene ring at a different position.

Uniqueness

4-(Naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is unique due to its specific arrangement of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both naphthalene and pyridine rings in the same molecule provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-(naphthalen-2-ylamino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19(23-17-8-7-15-5-1-2-6-16(15)10-17)11-18(20(25)26)22-13-14-4-3-9-21-12-14/h1-10,12,18,22H,11,13H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZYREONJXVZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CC(C(=O)O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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